molecular formula C17H32O2 B13782379 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate CAS No. 97862-08-3

4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate

Cat. No.: B13782379
CAS No.: 97862-08-3
M. Wt: 268.4 g/mol
InChI Key: XCNNCSRLOKMMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate is a synthetic chemical compound of significant interest in industrial research and development, particularly in the fields of perfumery and flavoring. While the specific properties of this compound are under investigation, its molecular structure, featuring a cyclohexyl ring and an acetate ester, is characteristic of ingredients used to impart and modify aroma and taste in various consumer products . Researchers value this structural class of compounds for its potential to contribute complex olfactory notes. The cyclohexyl moiety, often found in fragrance ingredients, can provide woody and amber accents, while the acetate group is frequently associated with fruity and floral nuances . This makes 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate a candidate for inclusion in the creation of novel scent profiles for fine fragrances, personal care products (e.g., lotions, creams), and household items (e.g., detergents, soaps) . In flavor research, it may be studied for its ability to enhance or create specific taste sensations in food and beverages, contributing to flavors such as citrus or blackcurrant . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. It is the responsibility of the researcher to ensure safe handling practices and compliance with all applicable local and national regulations.

Properties

CAS No.

97862-08-3

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

[4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-yl] acetate

InChI

InChI=1S/C17H32O2/c1-12(2)15-7-9-16(10-8-15)17(5,6)11-13(3)19-14(4)18/h12-13,15-16H,7-11H2,1-6H3

InChI Key

XCNNCSRLOKMMQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(C)(C)CC(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Cyclohexyl Core and Isopropyl Substitution

The cyclohexyl ring substituted with an isopropyl group at the 4-position can be prepared via selective alkylation or functional group interconversion on cyclohexanone derivatives. A common approach involves:

  • Starting from 4-methylcyclohexanone, perform an alkylation at the 4-position using an isopropyl halide under basic conditions.
  • Alternatively, the isopropyl group can be introduced via catalytic hydrogenation of a suitable precursor or via organometallic addition to a cyclohexanone intermediate.

Formation of the Pentan-2-yl Side Chain

The pentan-2-yl moiety is introduced typically through:

  • Nucleophilic substitution or addition reactions using appropriate alkyl halides or organometallic reagents.
  • Use of chiral auxiliaries or catalysts to control stereochemistry at the 2-position of the pentan chain.

Esterification to Form Acetate

The final step involves acetylation of the hydroxyl group on the pentan-2-yl side chain to form the acetate ester. Common methods include:

  • Reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • Use of catalytic amounts of acid or base to promote esterification under mild conditions.

Research Findings and Process Optimization

From patent literature and related compounds, the following insights into preparation methods are noted:

Step Reagents/Conditions Notes
Alkylation of cyclohexanone Isopropyl halide, base (e.g., potassium tert-butoxide) Ensures selective substitution at 4-position
Stereocontrolled addition Organometallic reagents (e.g., Grignard or organolithium) Use of chiral ligands or auxiliaries to control stereochemistry
Esterification Acetic anhydride or acetyl chloride, base (pyridine) Mild conditions preserve stereochemistry and prevent side reactions
Purification Chromatography or crystallization To isolate pure stereoisomer

Example from Patent WO2016170544A1

Although this patent primarily relates to peptide-like compounds, it describes esterification processes relevant to acetate formation, such as:

  • Use of thionyl chloride or concentrated sulfuric acid as esterification catalysts in suitable solvents.
  • Temperature control between -70°C and 70°C to optimize yield and purity.
  • Use of dichloromethane as solvent and n-pentane as anti-solvent to precipitate the product.

These conditions can be adapted for the acetate esterification step of the target compound.

Stereochemical Considerations

The compound’s stereochemistry is crucial, especially at the cyclohexyl and pentan-2-yl positions. Methods involving:

  • Deprotection of Boc-protected amines followed by in situ base treatment to obtain free amines for further reactions.
  • Use of chiral epoxides or oxiranes as intermediates to introduce stereochemistry.

Such strategies ensure the correct (R or S) configuration is achieved, which is essential for biological activity and physical properties.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Key Considerations Source/Notes
Cyclohexyl ring alkylation Isopropyl halide, strong base (e.g., KOtBu) Regioselectivity, stereochemistry General organic synthesis principles
Side chain formation (pentan-2-yl) Organometallic reagents, chiral auxiliaries Stereocontrol critical Analogous synthetic routes
Esterification (acetate formation) Acetic anhydride or acetyl chloride, pyridine/base Mild conditions to preserve stereochemistry Patent WO2016170544A1
Purification Chromatography, recrystallization Removal of impurities and isomers Standard purification protocols

Chemical Reactions Analysis

Types of Reactions: trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: It may be used in the design of new pharmaceuticals with specific therapeutic effects .

Industry: In the industrial sector, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is used in the production of fragrances and flavors. Its pleasant odor and stability make it suitable for use in perfumes and food additives .

Mechanism of Action

The mechanism by which trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-Methyl-2-pentyl acetate

  • Molecular Formula : C₈H₁₄O₂
  • Structure : Lacks the cyclohexyl and isopropyl substituents, featuring a simpler branched pentane chain.
  • Key Differences : Reduced molecular complexity and hydrophobicity compared to the target compound. Commonly used as a solvent or fragrance intermediate .

4-Methyl-4-phenyl-2-pentyl acetate

  • Molecular Formula : C₁₄H₂₀O₂
  • Structure : Replaces the cyclohexyl-isopropyl group with a phenyl substituent at the 4-position.

(±)-p-Menth-1-en-4-yl acetate

  • Molecular Formula : C₁₂H₂₀O₂
  • Structure : Contains an unsaturated cyclohexenyl ring (double bond at the 3-position) and an isopropyl group.
  • Key Differences: The unsaturated ring enhances reactivity (e.g., susceptibility to oxidation) and may influence volatility. This compound is a known terpene derivative used in flavorings .

Physicochemical Properties Comparison

Property Target Compound 4-Methyl-2-pentyl acetate 4-Methyl-4-phenyl-2-pentyl acetate (±)-p-Menth-1-en-4-yl acetate
Molecular Weight (g/mol) 280.45 158.20 220.31 212.29
Hydrophobicity (LogP) ~4.5 (estimated) ~2.1 ~3.8 ~3.2
Volatility Moderate (due to cyclohexyl) High Low (aromatic stabilization) Moderate (unsaturated ring)
Applications Fragrance/R&D Solvent, intermediate Specialty chemicals Flavoring agents

Key Research Findings

Cyclohexyl vs. Phenyl Substituents : The cyclohexyl group in the target compound provides greater conformational flexibility compared to the rigid phenyl group in 4-methyl-4-phenyl-2-pentyl acetate, which may enhance its compatibility with hydrophobic matrices in perfumery .

Unsaturation Effects : The absence of a double bond in the target compound’s cyclohexyl ring distinguishes it from (±)-p-menth-1-en-4-yl acetate, which is more prone to oxidative degradation .

Biological Activity

4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate, also known by its CAS number 97862-07-2, is an organic compound that has garnered attention for its unique structural properties and potential biological activities. This compound features a cyclohexane ring substituted with an isopropyl group and a pentan-2-yl acetate moiety, which may influence its interactions within biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and therapeutic development.

Structural Characteristics

The molecular formula of 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate is C17H32O2C_{17}H_{32}O_2, with a molecular weight of approximately 268.4 g/mol. Its structure allows it to fit into hydrophobic pockets of proteins, which may modulate various biochemical pathways. The compound's unique combination of cycloalkane structure with ester functionalities provides distinct chemical reactivity that could be leveraged in drug design.

Property Value
Molecular FormulaC17H32O2
Molecular Weight268.4 g/mol
StructureCyclohexane ring with isopropyl and acetate groups

Enzyme Interactions

Research indicates that 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate may exhibit significant interactions with specific enzymes and receptors. Preliminary studies suggest that it can influence enzyme activity, potentially acting as an inhibitor or modulator. The mechanism of action appears to involve binding to specific sites on proteins, leading to alterations in metabolic pathways.

Case Study: Enzyme Inhibition

In studies examining the compound's inhibitory effects on enzyme activity, it was found to interact with purine nucleoside phosphorylase (PNP), a target for therapeutic applications in treating T-cell malignancies and bacterial infections. The strongest inhibitors derived from similar structures exhibited IC50 values as low as 19 nM against human PNP, indicating potent activity.

Potential Therapeutic Applications

The compound's structural characteristics suggest potential therapeutic applications in drug development. Its ability to modulate enzyme activity could lead to novel treatments for various diseases, particularly those related to metabolic dysregulation or cancer.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate, which may provide insights into its biological activity:

Compound Name Molecular Formula Unique Features
1-MethylcyclohexeneC7H12Simpler cycloalkene structure without substitutions
4-IsopropylcyclohexanolC10H18OAlcohol derivative with a hydroxyl group
1-(4-Isopropylcyclohexyl)-ethanoneC12H22OContains a ketone functional group
4-HydroxycyclohexanoneC6H10O2Hydroxyl group introduces different reactivity

These comparisons highlight the unique aspects of 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate, particularly its combination of functional groups that may enhance its biological activity.

Future Research Directions

Ongoing research aims to further elucidate the interactions of 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate with biological targets. Key areas of focus include:

  • Mechanistic Studies : Understanding the detailed mechanisms by which the compound interacts with enzymes and receptors.
  • Therapeutic Development : Exploring its potential as a precursor for new pharmacological agents.
  • Toxicology Assessments : Evaluating safety profiles and potential side effects in vivo.

Q & A

Q. What are the recommended methodologies for synthesizing 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate, and how can experimental design optimize yield?

Synthesis typically involves esterification of the corresponding alcohol (e.g., 4-methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-ol) with acetic anhydride under acid catalysis. To optimize yield:

  • Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst concentration, reaction time). A fractional factorial design can reduce the number of trials while assessing interactions between variables .
  • Apply Response Surface Methodology (RSM) to model non-linear relationships and pinpoint optimal conditions. For example, a central composite design might reveal that 80°C and 1.5 mol% H₂SO₄ maximize conversion .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm stereochemistry, particularly the configuration of the cyclohexyl and isopropyl groups. Coupling constants in 1H^1 \text{H}-NMR can distinguish axial/equatorial substituents .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry ensures purity >95% and identifies byproducts (e.g., unreacted alcohol or diastereomers) .

Q. What solvent systems are effective for purification via column chromatography?

A silica gel column with a gradient of ethyl acetate in hexanes (5% → 20%) effectively separates the target ester from polar byproducts. For challenging separations (e.g., diastereomers), use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model the esterification mechanism. Transition state analysis identifies rate-limiting steps (e.g., nucleophilic acyl substitution) .
  • Reaction Path Search Tools : Software like GRRM or AFIR explores alternative pathways, such as acid-catalyzed vs. enzyme-mediated esterification, to minimize side reactions .

Q. How do researchers resolve contradictions in experimental vs. computational data for reaction kinetics?

  • Sensitivity Analysis : Test computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models). Recalibrate using experimental activation energy data from Arrhenius plots .
  • Microkinetic Modeling : Integrate experimental rate constants with DFT-derived parameters to refine pathway predictions. For example, discrepancies in intermediate stability might require revisiting entropy contributions .

Q. What advanced separation techniques improve isolation of this compound from complex mixtures?

  • Membrane Separation : Nanofiltration membranes (e.g., polyamide thin-film composites) with a 200–300 Da molecular weight cutoff selectively retain larger byproducts while allowing the target ester to permeate .
  • Simulated Moving Bed (SMB) Chromatography : Continuous SMB systems enhance throughput for industrial-scale purification, achieving >99% purity with optimized flow rates and column switching intervals .

Q. How can isotopic labeling (e.g., 13C^{13} \text{C}13C) elucidate metabolic or degradation pathways?

  • Synthesis of Labeled Analog : Introduce 13C^{13} \text{C} at the acetate carbonyl via reaction with 13C^{13} \text{C}-acetic anhydride.
  • LC-MS/MS Tracking : Monitor labeled fragments (e.g., m/z 45 for 13CO2^{13} \text{CO}_2) in biodegradation studies to identify cleavage sites .

Methodological Considerations Table

Research ObjectiveKey MethodologyReferences
Synthesis OptimizationDoE, RSM
Stereochemical AnalysisNMR, HPLC-MS
Computational Pathway PredictionDFT, GRRM
Separation EngineeringSMB Chromatography
Isotopic Tracing13C^{13} \text{C}-Labeling, LC-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.